molecular formula C19H17NO4 B5519851 3,4-DIMETHYLPHENYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE

3,4-DIMETHYLPHENYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE

Cat. No.: B5519851
M. Wt: 323.3 g/mol
InChI Key: MDAXTXMQLVBRSZ-UHFFFAOYSA-N
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Description

3,4-DIMETHYLPHENYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound features a phenyl group substituted with two methyl groups at the 3 and 4 positions, and a propanoate ester linked to an isoindoline-1,3-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYLPHENYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE typically involves the reaction of 3,4-dimethylphenol with phthalic anhydride under acidic conditions to form the isoindoline-1,3-dione intermediate. This intermediate is then esterified with 3-bromopropanoic acid in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYLPHENYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones.

    Reduction: The isoindoline-1,3-dione moiety can be reduced to isoindoline.

    Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Isoindoline derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3,4-DIMETHYLPHENYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYLPHENYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-DIMETHYLPHENYL (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE
  • 3,4-DIMETHYLPHENYL (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOATE

Uniqueness

3,4-DIMETHYLPHENYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE is unique due to its specific substitution pattern and the presence of both the phenyl and isoindoline-1,3-dione moieties. This combination imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds .

Properties

IUPAC Name

(3,4-dimethylphenyl) 3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12-7-8-14(11-13(12)2)24-17(21)9-10-20-18(22)15-5-3-4-6-16(15)19(20)23/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAXTXMQLVBRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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